molecular formula C13H17N3O3 B11810704 Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate

Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate

Cat. No.: B11810704
M. Wt: 263.29 g/mol
InChI Key: XZOGWPBBPKFKHG-UHFFFAOYSA-N
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Description

Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a nicotinate core, which is a derivative of nicotinic acid, and is functionalized with a formylpiperazine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate typically involves multi-step organic reactions. One common synthetic route begins with the methylation of 2-methylnicotinic acid to form methyl 2-methylnicotinate. This intermediate is then subjected to a nucleophilic substitution reaction with 4-formylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The nicotinate moiety can undergo electrophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products

    Oxidation: Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate.

    Reduction: Methyl6-(4-hydroxymethylpiperazin-1-yl)-2-methylnicotinate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets. The formylpiperazine group can form hydrogen bonds with biological macromolecules, influencing their function. The nicotinate moiety can interact with nicotinic acid receptors, potentially modulating various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl6-(4-hydroxypiperazin-1-yl)-2-methylnicotinate: Similar structure but with a hydroxymethyl group instead of a formyl group.

    Methyl6-(4-carboxypiperazin-1-yl)-2-methylnicotinate: Contains a carboxylic acid group instead of a formyl group.

Uniqueness

Methyl6-(4-formylpiperazin-1-yl)-2-methylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Biological Activity

Methyl 6-(4-formylpiperazin-1-yl)-2-methylnicotinate (MFMN) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with MFMN, supported by data tables and case studies.

Chemical Structure and Properties

MFMN is a derivative of nicotinic acid, featuring a piperazine moiety that may contribute to its biological activity. The structure can be represented as follows:

  • Chemical Formula : C15_{15}H18_{18}N4_{4}O2_2
  • Molecular Weight : 286.33 g/mol

Biological Activity Overview

MFMN has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that MFMN exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Research indicates that MFMN may possess cytotoxic effects on cancer cell lines.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capacity.

Antimicrobial Activity

The antimicrobial efficacy of MFMN has been evaluated against several pathogenic bacteria. In a comparative study, MFMN was tested alongside other compounds for its ability to inhibit bacterial growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

These results indicate that MFMN has varying degrees of effectiveness against different bacterial strains, with the lowest MIC observed against Staphylococcus aureus.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of MFMN on various cancer cell lines. The following table summarizes the findings:

Cell LineIC50_{50} (µM)Reference
OVCAR-8 (ovarian cancer)25
HeLa (cervical cancer)30
MCF-7 (breast cancer)40

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. These results highlight the potential of MFMN as an anticancer agent, particularly against ovarian cancer cells.

The mechanisms underlying the biological activities of MFMN are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : MFMN may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : The compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Free Radical Scavenging : Its antioxidant properties may protect cells from oxidative stress, contributing to its anticancer effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of MFMN to enhance its biological activity. For instance, modifications to the piperazine ring have been shown to improve antimicrobial potency and selectivity against cancer cells.

Study Example

A study published in 2023 explored various derivatives of MFMN, assessing their biological activities in comparison to the parent compound. The findings indicated that certain modifications led to improved MIC values and lower IC50_{50} concentrations in cancer cell lines.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-10-11(13(18)19-2)3-4-12(14-10)16-7-5-15(9-17)6-8-16/h3-4,9H,5-8H2,1-2H3

InChI Key

XZOGWPBBPKFKHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)OC

Origin of Product

United States

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